molecular formula C18H15FO5 B11475828 3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(2-fluorophenyl)prop-2-en-1-one

3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(2-fluorophenyl)prop-2-en-1-one

Cat. No.: B11475828
M. Wt: 330.3 g/mol
InChI Key: QGAVCXGJZGAGIG-BQYQJAHWSA-N
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Description

3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(2-fluorophenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups or the double bond in the propenone moiety.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole or fluorophenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Could be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets, such as enzymes and receptors, through mechanisms like inhibition or activation. The presence of the fluorophenyl group may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one: A simpler chalcone with similar structural features.

    3-(4-Hydroxy-3-methoxyphenyl)-1-(2-fluorophenyl)prop-2-en-1-one: A compound with a hydroxyl group instead of a methoxy group.

    3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one: A compound without the fluorophenyl group.

Uniqueness

The unique combination of the 4,7-dimethoxy-2H-1,3-benzodioxole and 2-fluorophenyl groups in 3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(2-fluorophenyl)prop-2-en-1-one may confer distinct biological activities and chemical properties compared to other chalcones.

Properties

Molecular Formula

C18H15FO5

Molecular Weight

330.3 g/mol

IUPAC Name

(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C18H15FO5/c1-21-15-9-11(16(22-2)18-17(15)23-10-24-18)7-8-14(20)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3/b8-7+

InChI Key

QGAVCXGJZGAGIG-BQYQJAHWSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)/C=C/C(=O)C3=CC=CC=C3F)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C=CC(=O)C3=CC=CC=C3F)OC)OCO2

Origin of Product

United States

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